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Compound of Interest

Compound Name: AM103

Cat. No.: B8567433 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing AM103, a potent 5-lipoxygenase-

activating protein (FLAP) inhibitor. The information provided herein is intended to facilitate

experimental troubleshooting, offer insights into enhancing therapeutic efficacy, and provide

detailed experimental protocols. While the clinical development of AM103 was discontinued,

this compound remains a valuable tool for preclinical research into inflammatory pathways. The

closely related compound, AM803 (GSK2190915), progressed further in clinical trials, and

much of the information regarding the challenges and methodologies associated with FLAP

inhibitors is applicable to both.

Frequently Asked Questions (FAQs)
Q1: What is AM103 and what is its primary mechanism of action?

A1: AM103 is a novel, potent, and selective inhibitor of the 5-lipoxygenase-activating protein

(FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-

inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma

and cardiovascular conditions. By binding to FLAP, AM103 prevents the synthesis of

leukotrienes, thereby reducing inflammation.

Q2: What is the development status of AM103?

A2: AM103 was initially developed by Amira Pharmaceuticals and later licensed to

GlaxoSmithKline (GSK). It underwent Phase I and entered Phase II clinical trials for respiratory
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disorders. However, its development was discontinued. A structurally related compound,

AM803 (also known as GSK2190915 or fiboflapon), appeared to be the successor compound

that progressed further in clinical development.

Q3: What are the known therapeutic targets of AM103?

A3: The primary molecular target of AM103 is the 5-lipoxygenase-activating protein (FLAP). By

inhibiting FLAP, AM103 effectively blocks the entire leukotriene biosynthetic pathway, reducing

the production of both leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs). This makes it

a target for inflammatory diseases such as asthma, allergic rhinitis, and potentially

cardiovascular disease.

Q4: What are the main challenges when working with AM103 and other FLAP inhibitors?

A4: A significant challenge with many FLAP inhibitors, including likely AM103, is their lipophilic

nature. This can lead to high levels of non-specific binding to plasma proteins and cell

membranes. This phenomenon can result in a significant loss of potency when transitioning

from simple in vitro assays (e.g., purified enzyme) to more complex systems like whole blood

assays or in vivo models. This can manifest as poor bioavailability and a discrepancy between

in vitro and in vivo efficacy.

Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments

with AM103.
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Problem Possible Cause Suggested Solution

Inconsistent or lower-than-

expected potency in cell-based

assays compared to

biochemical assays.

High non-specific binding of

the lipophilic AM103 to serum

proteins in the cell culture

media.

- Reduce Serum

Concentration: If possible,

perform assays in media with a

lower serum concentration or

in serum-free media. Note that

this may affect cell health. -

Use Purified Environments:

Compare potency in assays

with purified enzymes or

membrane preparations versus

whole-cell systems to quantify

the impact of the cellular

environment. - Consider a

"Free" Concentration: When

reporting potency, consider

calculating the free

concentration of AM103 after

accounting for protein binding.

Poor in vivo efficacy despite

good in vitro potency.

- Poor aqueous solubility

leading to low absorption after

oral administration. - High

plasma protein binding limiting

the amount of free drug

available to reach the target

tissue. - Rapid metabolism.

- Formulation Optimization: For

in vivo studies, consider

formulating AM103 in a vehicle

designed to enhance the

solubility and absorption of

lipophilic compounds, such as

a lipid-based formulation. -

Alternative Routes of

Administration: If oral

bioavailability is a major

hurdle, consider alternative

routes of administration for

preclinical studies, such as

intraperitoneal (IP) or

intravenous (IV) injection, to

ensure adequate systemic

exposure. - Pharmacokinetic
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Analysis: Conduct

pharmacokinetic studies to

determine the plasma

concentration, half-life, and

bioavailability of AM103 in your

animal model. This will help to

correlate exposure with

pharmacodynamic effects.

Variability in leukotriene

measurement results.

- Instability of leukotrienes in

biological samples. - Issues

with the sample preparation or

assay procedure.

- Sample Handling: Ensure

rapid processing of biological

samples (e.g., plasma, BALF)

and store them at -80°C

To cite this document: BenchChem. [Technical Support Center: Enhancing the Therapeutic
Efficacy of AM103]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8567433#enhancing-the-therapeutic-efficacy-of-
am103]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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